molecular formula C8H10N2O3S B13319786 5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13319786
M. Wt: 214.24 g/mol
InChI Key: UXKLNACYXGFKHV-UHFFFAOYSA-N
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Description

5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid ( 1521425-94-4) is a high-purity chemical compound with a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The 1,2,4-oxadiazole ring acts as a bio-isostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This scaffold is extensively investigated for its broad spectrum of pharmacological activities. Research indicates that 1,2,4-oxadiazole derivatives demonstrate potential in developing novel antimicrobial agents, particularly against resistant strains, and exhibit promising anticancer properties . The integration of the thiolane moiety in this specific compound may further influence its lipophilicity and ability to interact with biological targets, making it a valuable building block for constructing compound libraries in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers are responsible for confirming the compound's suitability and purity for their specific applications.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

5-(2-methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c1-8(3-2-4-14-8)7-9-5(6(11)12)10-13-7/h2-4H2,1H3,(H,11,12)

InChI Key

UXKLNACYXGFKHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclodehydration of Acyl Hydrazides

A prevalent route involves the cyclodehydration of acyl hydrazides derived from corresponding carboxylic acids. This method is well-documented for synthesizing 1,2,4-oxadiazoles, which are then functionalized with the 2-methylthiolan-2-yl group.

Step Reagents & Conditions Reference Remarks
Formation of acyl hydrazide Hydrazine hydrate + carboxylic acid derivative Typically involves activating the acid (e.g., with carbodiimides) before hydrazine addition
Cyclodehydration Phosphorus oxychloride (POCl₃), or phosphoryl chloride (POCl₃) at reflux Promotes ring closure to form oxadiazole core

Direct Cyclization of Amidoximes

Another prominent method involves the conversion of nitriles or amidoximes into oxadiazoles via cyclization, often under dehydrating conditions.

Step Reagents & Conditions Reference Remarks
Synthesis of amidoximes Nitriles + hydroxylamine hydrochloride + base (e.g., TEA) Achieved at room temperature or elevated temperatures
Cyclization to oxadiazoles Acid chlorides, phosphoryl reagents, or dehydrating agents (e.g., POCl₃) Usually performed at elevated temperatures (~100°C)

One-Pot Multistep Syntheses

Recent advances favor one-pot procedures that combine amidoxime formation and cyclization, reducing purification steps and improving yields.

Reagents & Conditions Reference Remarks
Nitrile + hydroxylamine + carbodiimide + dehydrating agent Facilitates parallel synthesis of diverse oxadiazoles

Incorporation of the 2-Methylthiolan-2-yl Group

The key challenge in preparing 5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in attaching the 2-methylthiolan-2-yl substituent at the 5-position of the oxadiazole ring. The following strategies are supported by recent literature and patent disclosures:

Nucleophilic Substitution on Preformed Oxadiazoles

  • Method: Synthesis of the oxadiazole core followed by nucleophilic substitution at the 5-position with a 2-methylthiolan-2-yl derivative.
  • Reagents: Organosulfur nucleophiles, such as thiolates or thiol derivatives, under basic conditions.
  • Conditions: Heating in polar aprotic solvents like DMF or DMSO.
  • Reference: Patent WO2022076496A1 describes similar approaches for functionalizing oxadiazoles with sulfur-containing groups.

Metal-Catalyzed Cross-Coupling

  • Method: Cross-coupling reactions (e.g., Suzuki, Stille) using halogenated oxadiazoles and organosulfur reagents.
  • Reagents: Palladium catalysts, boronic acids or stannanes bearing the 2-methylthiolan-2-yl group.
  • Conditions: Elevated temperatures, inert atmosphere.
  • Reference: Literature on heterocyclic cross-couplings supports this approach for selective substitution.

Direct Functionalization via Radical or Electrophilic Addition

  • Method: Radical-mediated addition of sulfur-containing radicals to the oxadiazole ring.
  • Reagents: Radical initiators (e.g., AIBN), sulfur sources.
  • Conditions: Reflux in suitable solvents.
  • Reference: Experimental procedures in heterocyclic chemistry journals demonstrate such transformations.

Specific Synthetic Pathway for the Target Compound

Based on the above strategies, a plausible synthetic route involves:

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclodehydration of acyl hydrazides Carboxylic acids Phosphoryl chloride Reflux, inert atmosphere High yield, well-established Multiple steps, need purification
Cyclization of amidoximes Nitriles + hydroxylamine Dehydrating agents (POCl₃) Elevated temperature (~100°C) One-pot, versatile Sensitive to moisture
Nucleophilic substitution Preformed oxadiazoles Thiolates or sulfur halides Heating in polar solvents Direct functionalization Possible side reactions
Cross-coupling reactions Halogenated oxadiazoles Organosulfur reagents Pd-catalyzed, inert atmosphere Selective, scalable Requires halogenated intermediates

Chemical Reactions Analysis

Step 1: Amidoxime Formation

  • Starting materials :

    • Nitrile : 2-Methylthiolan-2-yl cyanide (or equivalent).

    • Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl) with a base like triethylamine (TEA) or potassium carbonate (K₂CO₃) .

  • Conditions :

    • Shaken at room temperature or heated (70°C) in ethanol or methanol .

    • Full conversion achieved in 6–16 hours .

Step 2: Acylation and Cyclodehydration

  • Reagents :

    • Carboxylic acid : Thiophene-2-carboxylic acid (or equivalent) for the 3-position substituent.

    • Coupling agents : EDC (1.5 equiv) and HOAt (1 equiv) in DMF .

    • Base : TEA (1 equiv) .

  • Conditions :

    • Acylation : Room temperature for 24 hours .

    • Cyclodehydration : Heated at 100°C for 3 hours .

Key Reaction Mechanism

The reaction proceeds via:

  • Nucleophilic attack : The amidoxime oxygen attacks the carbonyl carbon of the carboxylic acid derivative.

  • Cyclization : Formation of the tetrahedral intermediate followed by elimination of water to yield the oxadiazole ring .

Critical Parameters and Variations

Parameter Optimal Conditions References
Base selection TEA (inexpensive, soluble in ethanol)
Solvent Ethanol or methanol (azeotropic water removal)
Heating Cyclodehydration at 100°C for 3 hours
Microwave option Solvent-free synthesis in 8 minutes (650 W)

Analytical Data and Yields

While specific data for the target compound is unavailable, comparable reactions show:

  • Yields : 66–80% for analogous oxadiazoles .

  • Purification : Extraction with CHCl₃, followed by silica gel chromatography .

  • Characterization : IR (C=N ~1634 cm⁻¹, C-O ~1446 cm⁻¹), ¹H/¹³C NMR, and elemental analysis .

Biological Relevance

1,2,4-Oxadiazoles are explored in drug discovery for:

  • Anticancer activity : Tamoxifen analogs with IC₅₀ values comparable to reference compounds .

  • Enzyme inhibition : Carbonic anhydrase inhibitors with nanomolar activity .

  • Antimicrobial activity : Potent against MRSA and VRSA strains .

Research Gaps

  • Specificity : Limited data on 2-methylthiolan-2-yl substituents in oxadiazoles.

  • Optimization : Further studies needed on reaction scalability and purification efficiency.

This synthesis pathway leverages established methods for 1,2,4-oxadiazoles, emphasizing the versatility of amidoxime intermediates and cyclodehydration steps. Future research should validate the proposed route experimentally and explore structure-activity relationships for this specific compound.

Scientific Research Applications

5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the sulfur atom can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and biological activities (where available):

Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Key Features/Activity Reference
This compound C₈H₁₀N₂O₃S 214.25* 2-Methylthiolan-2-yl (tetrahydrothiophene) Sulfur-containing cyclic substituent; potential steric/electronic modulation Target Compound
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid C₉H₅BrN₂O₃ 269.05 3-Bromophenyl Aromatic, electron-withdrawing group; halogen enhances binding to hydrophobic pockets
5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid C₁₀H₅F₃N₂O₃ 258.16 2-Trifluoromethylphenyl Strongly electron-withdrawing CF₃ group; enhances metabolic stability
5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid C₉H₈N₂O₄S 226.21 3-Methoxythiophen-2-yl Thiophene with methoxy group; modulates electronic properties and solubility
5-(4-(3,4-Dichloro-5-methyl-pyrrole-2-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid C₁₅H₁₂Cl₂N₄O₃† ~381.19† 4-(3,4-Dichloro-5-methyl-pyrrole-2-carboxamido)phenyl DNA gyrase inhibitor (IC₅₀ = 1.2 µM); dual activity against E. coli gyrase and topoisomerase IV

*Calculated based on molecular formula.
†Estimated from structure.

Key Observations:

This may improve membrane permeability or target binding in hydrophobic environments. Halogenated (e.g., bromophenyl) and electron-withdrawing (e.g., CF₃) groups enhance binding to enzymes like DNA gyrase, as seen in the dichloro-pyrrole derivative .

Biological Activity: The dichloro-pyrrole-substituted oxadiazole (IC₅₀ = 1.2 µM) demonstrates significant DNA gyrase inhibition, highlighting the impact of bulky, hydrophobic substituents on enzyme interaction . No activity data are available for the target compound, but its thiolan group may confer unique pharmacokinetic properties compared to aromatic analogs.

Synthetic Routes :

  • 1,2,4-Oxadiazoles are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through functional group transformations (e.g., bromination/dehydrobromination, as in ) . The target compound’s synthesis likely involves similar strategies, though specific details are absent in the evidence.

Biological Activity

5-(2-Methylthiolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to interact with biological targets. The presence of the methylthiolane group enhances its lipophilicity and may influence its bioactivity.

Biological Activity Overview

Research indicates that 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. The specific activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : In vitro evaluations show that compounds containing the oxadiazole core can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The IC50 values for these compounds often fall within the micromolar range, indicating significant cytotoxic effects .
  • Mechanism of Action : Flow cytometry assays suggest that these compounds act through apoptosis induction via mitochondrial pathways .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been reported:

  • Mycobacterium tuberculosis : Compounds similar to this compound exhibit significant inhibition against Mycobacterium tuberculosis strains. For example, certain derivatives achieved over 90% inhibition at specific concentrations .
  • Broad-spectrum Activity : Other studies indicate efficacy against various bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents : Variations in substituents on the oxadiazole ring significantly affect potency and selectivity against different biological targets. For example, modifications that enhance lipophilicity or electronic properties often result in improved bioactivity .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical and preclinical settings:

  • Anticancer Study : A derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells while showing lower activity against non-cancerous cells .
  • Antitubercular Activity : Another study found a compound with an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis H37Ra strain .

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